Cas no 312917-36-5 (4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide)

4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide
- SR-01000397015
- EU-0034402
- AKOS001013325
- 312917-36-5
- 4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
- SR-01000397015-1
- F0016-0512
- 4-BUTOXY-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE
- Z28328657
-
- インチ: 1S/C19H20N2O2S/c1-2-3-11-23-14-9-7-13(8-10-14)18(22)21-19-16(12-20)15-5-4-6-17(15)24-19/h7-10H,2-6,11H2,1H3,(H,21,22)
- InChIKey: SNMIDLUKOAVOFX-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C#N)C2=C1CCC2)NC(C1C=CC(=CC=1)OCCCC)=O
計算された属性
- せいみつぶんしりょう: 340.12454906g/mol
- どういたいしつりょう: 340.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 90.4Ų
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0016-0512-2mg |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide |
312917-36-5 | 90%+ | 2mg |
$59.0 | 2023-08-05 | |
Life Chemicals | F0016-0512-75mg |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide |
312917-36-5 | 90%+ | 75mg |
$208.0 | 2023-08-05 | |
Life Chemicals | F0016-0512-15mg |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide |
312917-36-5 | 90%+ | 15mg |
$89.0 | 2023-08-05 | |
Life Chemicals | F0016-0512-40mg |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide |
312917-36-5 | 90%+ | 40mg |
$140.0 | 2023-08-05 | |
Life Chemicals | F0016-0512-20μmol |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide |
312917-36-5 | 90%+ | 20μmol |
$79.0 | 2023-08-05 | |
Life Chemicals | F0016-0512-4mg |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide |
312917-36-5 | 90%+ | 4mg |
$66.0 | 2023-08-05 | |
Life Chemicals | F0016-0512-2μmol |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide |
312917-36-5 | 90%+ | 2μmol |
$57.0 | 2023-08-05 | |
Life Chemicals | F0016-0512-5mg |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide |
312917-36-5 | 90%+ | 5mg |
$69.0 | 2023-08-05 | |
Life Chemicals | F0016-0512-10mg |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide |
312917-36-5 | 90%+ | 10mg |
$79.0 | 2023-08-05 | |
Life Chemicals | F0016-0512-5μmol |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide |
312917-36-5 | 90%+ | 5μmol |
$63.0 | 2023-08-05 |
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide 関連文献
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamideに関する追加情報
Introduction to 4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide (CAS No. 312917-36-5)
4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide (CAS No. 312917-36-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes both aromatic and heterocyclic moieties. The presence of functional groups such as the cyano group and the butoxy substituent contributes to its unique chemical properties, making it a promising candidate for further exploration in drug discovery and development.
The structural complexity of 4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide arises from its cyclopentabthiophene core, a fused heterocyclic system that has been widely studied for its potential biological activity. The cyclopentabthiophene scaffold is known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. These attributes have prompted researchers to investigate derivatives of this core structure in an effort to identify novel therapeutic agents.
The butoxy group attached to the benzamide moiety plays a crucial role in modulating the pharmacokinetic profile of the compound. This substituent can influence solubility, permeability, and metabolic stability, which are critical factors in determining the efficacy and safety of a drug candidate. The butoxy group is particularly interesting because it can enhance the bioavailability of the molecule while minimizing potential side effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide with biological targets. These studies suggest that the compound may interact with proteins involved in cell signaling pathways relevant to diseases such as cancer and neurodegeneration. The cyano group within the molecule is believed to contribute to its ability to modulate these pathways by serving as a hydrogen bond acceptor or participating in π-stacking interactions with target proteins.
The synthesis of 4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide presents several challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been particularly useful in constructing the cyclopentabthiophene core. These advances have opened up new avenues for exploring derivatives of this scaffold with potentially enhanced biological activity.
In vitro studies have begun to uncover the biological properties of 4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide. Initial experiments suggest that the compound exhibits moderate activity against certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, preliminary data indicate that it may possess anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. These findings are particularly exciting given the growing demand for novel therapeutics that target chronic inflammatory diseases.
The development of new drug candidates often involves optimizing the chemical structure for improved pharmacological properties. In the case of 4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide, researchers are exploring various strategies to enhance its potency and selectivity. One approach involves modifying the substitution pattern on the cyclopentabthiophene core to improve binding affinity. Another strategy focuses on altering the electronic properties of the molecule by introducing additional functional groups or conjugating it with other bioactive molecules.
The future prospects for 4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide are promising given its unique structural features and potential biological activity. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential in preclinical models. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a significant role in shaping the future of drug discovery and development.
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